molecular formula C23H25N3OS B2512236 N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421500-54-0

N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2512236
CAS No.: 1421500-54-0
M. Wt: 391.53
InChI Key: SXQKPDZHTHCHGG-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.

    Synthesis of the Pyridin-2-ylthio Intermediate: This step involves the thiolation of pyridine using a thiolating agent such as Lawesson’s reagent.

    Coupling Reaction: The final step involves coupling the naphthalen-1-ylmethyl intermediate with the pyridin-2-ylthio intermediate in the presence of a base to form the desired piperidine-1-carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylmethyl)-4-((pyridin-3-ylthio)methyl)piperidine-1-carboxamide
  • N-(naphthalen-2-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Uniqueness

N-(naphthalen-1-ylmethyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the naphthalene and pyridine rings can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c27-23(25-16-20-8-5-7-19-6-1-2-9-21(19)20)26-14-11-18(12-15-26)17-28-22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQKPDZHTHCHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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